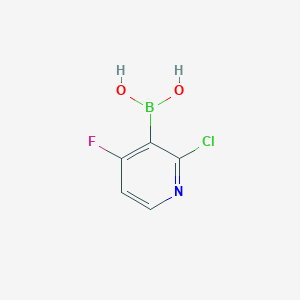

(2-Chloro-4-fluoropyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-4-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoropyridin-3-yl)boronic acid typically involves the reaction of 2-chloro-4-fluoropyridine with a boron-containing reagent. One common method is the hydroboration of 2-chloro-4-fluoropyridine using a borane reagent, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Alcohols and Ketones: Formed through oxidation reactions.

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Role as a Building Block

(2-Chloro-4-fluoropyridin-3-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various coupling reactions, especially in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

1.2 Case Study: Synthesis of Biologically Active Compounds

A notable application of this compound is in the synthesis of biologically active compounds. For example, it has been employed in the development of novel inhibitors for certain enzymes, which are pivotal in disease pathways. The compound's ability to form stable complexes with palladium catalysts enhances its utility in these reactions, leading to high yields of desired products.

Pharmaceutical Applications

2.1 Drug Development

The compound has garnered attention in the pharmaceutical industry due to its potential as an intermediate in drug synthesis. Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections. The incorporation of this compound into drug candidates has been linked to improved efficacy and selectivity.

2.2 Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can act as effective anticancer agents by inhibiting specific protein kinases involved in tumor growth. Studies have reported that these compounds exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential for further development into therapeutic agents.

Material Science

3.1 Applications in Polymer Chemistry

In material science, this compound is utilized in the synthesis of functional polymers. Its boronic acid group can undergo reversible reactions with diols, enabling the creation of dynamic covalent bonds within polymer networks. This property is exploited to develop smart materials that respond to environmental stimuli.

3.2 Case Study: Smart Polymers

Researchers have developed smart polymer systems incorporating this compound that exhibit tunable properties such as self-healing and shape memory effects. These materials have potential applications in biomedical devices and flexible electronics.

Environmental Applications

4.1 Role in Environmental Remediation

The compound has also been investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for developing adsorbents that can effectively remove pollutants from water sources.

4.2 Case Study: Heavy Metal Removal

Studies have shown that modified forms of this compound can significantly enhance the adsorption capacity for heavy metals like lead and cadmium from contaminated water, demonstrating its potential application in environmental cleanup technologies.

Mécanisme D'action

The mechanism of action of (2-Chloro-4-fluoropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions . This process facilitates the transfer of the organic group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-fluoropyridine-4-boronic acid

- 2-Fluoro-3-pyridineboronic acid

- 2-Fluoro-5-chloropyridine-4-boronic acid

Uniqueness

(2-Chloro-4-fluoropyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .

Activité Biologique

(2-Chloro-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄BClFNO₂. It features a pyridine ring with chlorine and fluorine substituents, linked to a boronic acid functional group. This structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling, which is significant for synthesizing complex organic molecules.

Enzyme Inhibition

Boronic acids, including this compound, are known to exhibit enzyme inhibition properties. They can form reversible covalent bonds with diols, which is crucial for targeting certain enzymes involved in metabolic processes. This characteristic positions them as potential inhibitors of proteases and other enzymes implicated in diseases such as cancer and diabetes .

Interaction with Biological Macromolecules

Research indicates that compounds similar to this compound can interact with various biological macromolecules, influencing pathways relevant to disease mechanisms. Such interactions may lead to the modulation of enzyme activity or receptor function, contributing to their therapeutic effects .

Anticancer Properties

The pyridin-3-yl core present in this compound is a common motif in many bioactive compounds, particularly anticancer agents. The compound's ability to inhibit specific enzymes may contribute to its potential as an anticancer drug candidate. Studies have shown that boronic acids can disrupt cancer cell proliferation by targeting key regulatory enzymes involved in cell cycle control.

Case Study 1: Enzyme Inhibition Assays

In a study examining the enzyme inhibition properties of boronic acids, this compound was tested against several protease enzymes. Results indicated that the compound exhibited moderate inhibitory activity, suggesting its potential as a lead compound for further development in protease-targeted therapies.

Case Study 2: Synthesis of Novel Drug Candidates

Researchers utilized this compound as a building block in synthesizing novel drug candidates. The resulting compounds were evaluated for their biological activity against cancer cell lines. Preliminary results showed promising anticancer activity, warranting further investigation into their mechanisms of action and therapeutic potential .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for proteases and other enzymes involved in metabolic pathways. |

| Anticancer Potential | Exhibits properties that may disrupt cancer cell proliferation through enzyme modulation. |

| Antibacterial Activity | Similar compounds show efficacy against various bacterial strains but require further exploration. |

Propriétés

IUPAC Name |

(2-chloro-4-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDFEOAGBMKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.